7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine
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Description
7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C17H15N5 and its molecular weight is 289.342. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to exhibit action against dhfr and enoyl acp reductase enzymes .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in their function .
Biochemical Pathways
It is suggested that the compound may influence the production of monoclonal antibodies in chinese hamster ovary cells .
Pharmacokinetics
It has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Result of Action
The molecular and cellular effects of 7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine’s action include the suppression of cell growth, an increase in the cell-specific glucose uptake rate, and an increase in the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Biochemical Analysis
Biochemical Properties
The compound 7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine has been found to interact with enzymes such as enoyl ACP reductase and DHFR . These interactions suggest that the compound may play a role in the inhibition of these enzymes, potentially affecting biochemical reactions within the cell .
Cellular Effects
In cellular contexts, this compound has been observed to influence cell function. For instance, it has been associated with increased monoclonal antibody production in Chinese hamster ovary cells . This suggests that the compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. For example, it has been found to bind to the active sites of dihydrofolate reductase and enoyl ACP reductase . This binding can lead to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
7-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5/c1-12-3-4-13(2)21(12)15-7-5-14(6-8-15)16-9-10-18-17-19-11-20-22(16)17/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNBMLQJZCQHSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C3=CC=NC4=NC=NN34)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.